5-(3-Chloro-5-methoxy-4-propoxyphenyl)-3-(chloromethyl)-1,2,4-oxadiazole is a chemical compound that belongs to the oxadiazole class. This compound exhibits potential applications in agricultural chemistry, particularly as a fungicide. Its molecular formula is with a molecular weight of approximately 317.17 g/mol .
The synthesis of 5-(3-chloro-5-methoxy-4-propoxyphenyl)-3-(chloromethyl)-1,2,4-oxadiazole typically involves multi-step organic reactions. While specific details on the synthesis pathway for this compound are not extensively documented in the available literature, oxadiazoles are commonly synthesized through condensation reactions involving hydrazines and carbonyl compounds.
Technical Details:
The molecular structure of 5-(3-chloro-5-methoxy-4-propoxyphenyl)-3-(chloromethyl)-1,2,4-oxadiazole features:
Data:
CC(COC1=CC(=C(C=C1)Cl)OC)=C(N=N1)C(=O)N=C1
The reactivity of 5-(3-chloro-5-methoxy-4-propoxyphenyl)-3-(chloromethyl)-1,2,4-oxadiazole can be attributed to its functional groups:
Technical Details:
The mechanism of action for compounds like 5-(3-chloro-5-methoxy-4-propoxyphenyl)-3-(chloromethyl)-1,2,4-oxadiazole as fungicides typically involves:
Data: While specific data on this compound's mechanism is limited, similar oxadiazoles have shown effectiveness against various fungal pathogens by disrupting cellular functions.
Relevant Data or Analyses:
Physical property data is often obtained through experimental characterization methods like NMR spectroscopy or mass spectrometry.
5-(3-Chloro-5-methoxy-4-propoxyphenyl)-3-(chloromethyl)-1,2,4-oxadiazole has potential applications in:
This compound's unique structure makes it a candidate for further research into its efficacy and safety in agricultural applications .
CAS No.: 1000669-05-5
CAS No.: 10101-88-9
CAS No.:
CAS No.: 687-50-3
CAS No.: 30962-16-4